molecular formula C30H26FNO7 B15023748 2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15023748
M. Wt: 531.5 g/mol
InChI Key: BTLMMBFUQPTCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2H-1,3-Benzodioxol-5-yl)methyl]-7-fluoro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a fluorinated aromatic ring, and a chromeno-pyrrole core. These structural features contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole moiety, followed by the introduction of the fluorinated aromatic ring and the chromeno-pyrrole core. Key steps may include:

    Formation of Benzodioxole: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.

    Chromeno-Pyrrole Formation: This step involves cyclization reactions, often using palladium-catalyzed cross-coupling reactions to form the chromeno-pyrrole core.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the fluorinated aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, halogen, or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The benzodioxole moiety can interact with proteins, while the fluorinated aromatic ring may enhance binding affinity. The chromeno-pyrrole core could play a role in modulating the compound’s overall activity.

Comparison with Similar Compounds

  • 2-[(2H-1,3-Benzodioxol-5-yl)methyl]-7-chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
  • 2-[(2H-1,3-Benzodioxol-5-yl)methyl]-7-bromo-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness: The fluorinated derivative is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets.

This detailed article provides a comprehensive overview of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-fluoro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C30H26FNO7

Molecular Weight

531.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C30H26FNO7/c1-16(2)14-36-22-8-5-18(11-24(22)35-3)27-26-28(33)20-12-19(31)6-9-21(20)39-29(26)30(34)32(27)13-17-4-7-23-25(10-17)38-15-37-23/h4-12,16,27H,13-15H2,1-3H3

InChI Key

BTLMMBFUQPTCPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.